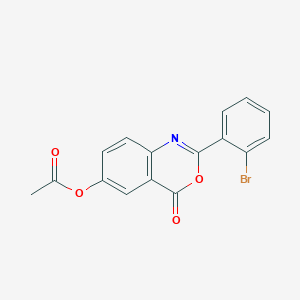
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
描述
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOBA and has a molecular formula of C16H11BrNO4. In
作用机制
The mechanism of action of BOBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BOBA can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BOBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BOBA can induce apoptosis (programmed cell death) in cancer cells. BOBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BOBA has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using BOBA in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of using BOBA is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving BOBA. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, BOBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully elucidate the mechanism of action of BOBA and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, or BOBA, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields with high purity. BOBA has been investigated as a potential anticancer agent, as well as a building block for new materials with unique properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory properties. While there are advantages and limitations to using BOBA in lab experiments, there are several future directions for research involving this compound.
科学研究应用
BOBA has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, BOBA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, BOBA has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, BOBA has been used as a tool to study the function of proteins and enzymes.
属性
IUPAC Name |
[2-(2-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-10-6-7-14-12(8-10)16(20)22-15(18-14)11-4-2-3-5-13(11)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNGXRJRXXXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)
![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)

![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)
![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)
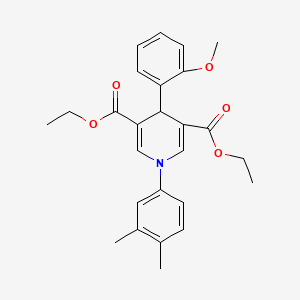
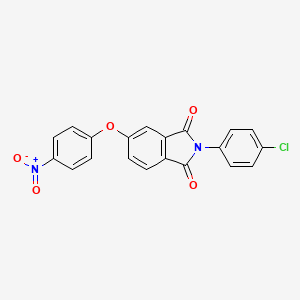
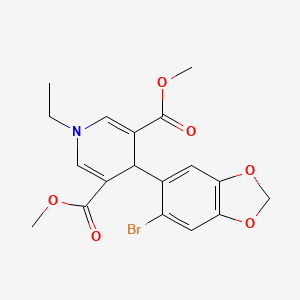

![3-[(cyclohexylcarbonyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B3674667.png)

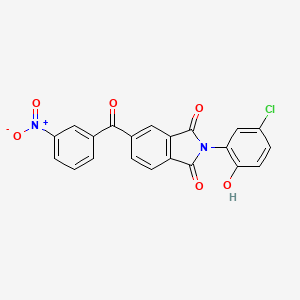
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3674701.png)
